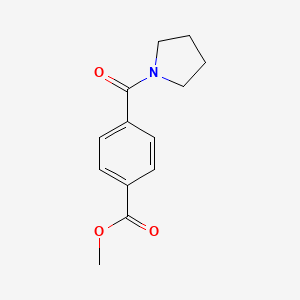
methyl 4-(pyrrolidine-1-carbonyl)benzoate
Cat. No. B2748822
Key on ui cas rn:
210963-73-8
M. Wt: 233.267
InChI Key: UHWVTOYUVOZTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06825181B1
Procedure details


29.0 g (0.146 mol) of monomethyl terephthalate chloride was reacted with 14.2 g (200 mmol) of pyrrolidine and 21.0 g (208 mmol) of triethylamine in 350 ml of dichloromethane. After the treatment in an ordinary manner, methyl 4-(1-pyrrolidylcarbonyl)benzoate was obtained. 29.0 g of the ester was hydrolyzed with 12.0 g of sodium hydroxide in a mixed solvent comprising 70 ml of water, 70 ml of methanol and 70 ml of tetrahydrofuran. After the completion of the reaction, the solvent was evaporated. 1 N hydrochloric acid was added to the residue and the obtained mixture was treated with dichloromethane as the extraction solvent in an ordinary manner to obtain the title compound.
Name
monomethyl terephthalate chloride
Quantity
29 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl-].[C:2]([O:13][CH3:14])(=[O:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([O-:9])=O)=[CH:5][CH:4]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)CC)C>ClCCl>[N:15]1([C:7]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([O:13][CH3:14])=[O:12])=[CH:11][CH:10]=2)=[O:9])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1|
|
Inputs


Step One
|
Name
|
monomethyl terephthalate chloride
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
|
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
